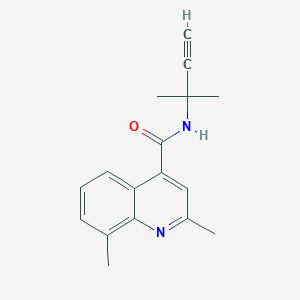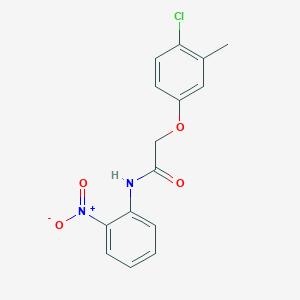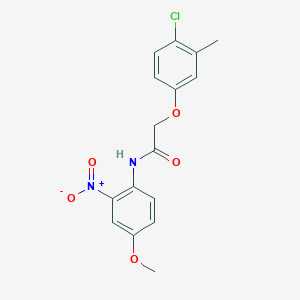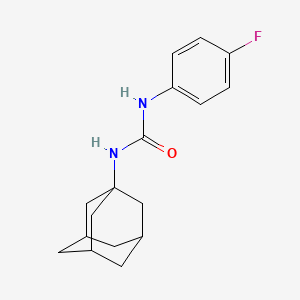![molecular formula C21H20N2O3 B3949330 2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949330.png)
2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone
Übersicht
Beschreibung
2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as Menadione Bisulfite, Vitamin K3, or Menadione. It is a yellow crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of 2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone involves the inhibition of enzymes that are involved in the biosynthesis of nucleotides and proteins. This inhibition leads to the disruption of the normal cellular processes and ultimately results in the death of the target cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and improve cognitive function in Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also possesses a high degree of selectivity towards target cells, which makes it an ideal candidate for therapeutic applications. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone. Some of these include:
1. Investigating its potential as a therapeutic agent for other diseases such as multiple sclerosis and rheumatoid arthritis.
2. Developing novel formulations of the compound to improve its solubility and bioavailability.
3. Studying its mechanism of action in greater detail to identify new targets for therapeutic intervention.
4. Investigating its potential as a natural preservative in the food and cosmetic industries.
5. Exploring its potential as a photosensitizer for photodynamic therapy in cancer treatment.
Conclusion:
This compound is a synthetic compound that has shown significant potential for therapeutic applications. Its antitumor, antifungal, and antibacterial properties, as well as its ability to improve cognitive function, make it an ideal candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity.
Wissenschaftliche Forschungsanwendungen
2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, antifungal, and antibacterial properties. It has also been investigated for its role in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3-methoxyanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-15-8-6-7-14(13-15)22-18-19(23-11-4-5-12-23)21(25)17-10-3-2-9-16(17)20(18)24/h2-3,6-10,13,22H,4-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQPDNBSMYVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949249.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide](/img/structure/B3949258.png)




![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)
![4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide](/img/structure/B3949323.png)
![N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)
![N-(4-tert-butylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949335.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-methylbenzamide](/img/structure/B3949347.png)
